molecular formula C13H14ClNO4 B13880869 methyl 5-acetamido-6-chloro-3,4-dihydro-2H-chromene-8-carboxylate

methyl 5-acetamido-6-chloro-3,4-dihydro-2H-chromene-8-carboxylate

Cat. No.: B13880869
M. Wt: 283.71 g/mol
InChI Key: YYWZHTXHTBVMEA-UHFFFAOYSA-N
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Description

Methyl 5-acetamido-6-chloro-3,4-dihydro-2H-chromene-8-carboxylate is a synthetic organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-acetamido-6-chloro-3,4-dihydro-2H-chromene-8-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-hydroxy-4,7-dimethyl-2-oxo-2H-chromene-6,8-dicarbaldehyde with suitable amines and chlorinating agents can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of green solvents, catalysts, and other environmentally friendly procedures to minimize waste and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-acetamido-6-chloro-3,4-dihydro-2H-chromene-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Methyl 5-acetamido-6-chloro-3,4-dihydro-2H-chromene-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-acetamido-6-chloro-3,4-dihydro-2H-chromene-8-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-acetamido-6-chloro-3,4-dihydro-2H-chromene-8-carboxylate is unique due to its specific chromene core, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C13H14ClNO4

Molecular Weight

283.71 g/mol

IUPAC Name

methyl 5-acetamido-6-chloro-3,4-dihydro-2H-chromene-8-carboxylate

InChI

InChI=1S/C13H14ClNO4/c1-7(16)15-11-8-4-3-5-19-12(8)9(6-10(11)14)13(17)18-2/h6H,3-5H2,1-2H3,(H,15,16)

InChI Key

YYWZHTXHTBVMEA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C2=C1CCCO2)C(=O)OC)Cl

Origin of Product

United States

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